2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide
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Overview
Description
2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide can be achieved through a multi-step process involving the formation of the indole core followed by functionalization. One common method involves the Fischer indolisation reaction, which is a robust and high-yielding process. This reaction typically involves the use of aryl hydrazines and ketones under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindoles.
Reduction: Reduction reactions can lead to the formation of indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include oxindoles, indolines, and various substituted indole derivatives .
Scientific Research Applications
2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. This compound may act by modulating enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-dichloro-N-(1H-indol-5-yl)benzamide: Another indole derivative with similar structural features.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloropyridin-3-yl)acetamide: Shares the indole core and exhibits similar biological activities.
Uniqueness
2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide is unique due to its specific substitution pattern and the presence of the indazole ring, which may confer distinct biological properties and enhance its potential as a therapeutic agent .
Properties
Molecular Formula |
C22H22Cl2N4O |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide |
InChI |
InChI=1S/C22H22Cl2N4O/c23-16-2-1-3-17(24)20(16)22(29)26-14-5-7-19-15(11-14)21(28-27-19)13-4-6-18-12(10-13)8-9-25-18/h1-4,6,8-10,14-15,19,21,25,27-28H,5,7,11H2,(H,26,29) |
InChI Key |
WODBMKOFCHTOSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=C(C=CC=C3Cl)Cl)C(NN2)C4=CC5=C(C=C4)NC=C5 |
Origin of Product |
United States |
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